2,2'-[Oxydi(butane-3,1-diyl)]bis(oxolane)
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Overview
Description
2,2’-[Oxydi(butane-3,1-diyl)]bis(oxolane) is a chemical compound with the molecular formula C10H18O4 and a molecular weight of 202.2475 . It is also known by other names such as Butane, 1,4-bis(2,3-epoxypropoxy)- and 1,4-Butanediol diglycidyl ether . This compound is characterized by its two oxolane (tetrahydrofuran) rings connected by an oxy-bis(butane) chain.
Preparation Methods
The synthesis of 2,2’-[Oxydi(butane-3,1-diyl)]bis(oxolane) typically involves the reaction of 1,4-butanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxolane rings . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2’-[Oxydi(butane-3,1-diyl)]bis(oxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxolane rings to open-chain diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-[Oxydi(butane-3,1-diyl)]bis(oxolane) has several scientific research applications:
Chemistry: It is used as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymers.
Biology: The compound is employed in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It serves as a precursor for the synthesis of various pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of 2,2’-[Oxydi(butane-3,1-diyl)]bis(oxolane) involves its ability to form covalent bonds with other molecules through its reactive oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is crucial for its applications in cross-linking and polymerization processes .
Comparison with Similar Compounds
Similar compounds to 2,2’-[Oxydi(butane-3,1-diyl)]bis(oxolane) include:
1,4-Butanediol diglycidyl ether: Similar in structure but may differ in reactivity and applications.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Another ether compound with different functional groups and properties.
The uniqueness of 2,2’-[Oxydi(butane-3,1-diyl)]bis(oxolane) lies in its specific structure, which imparts distinct reactivity and versatility in various applications.
Properties
CAS No. |
61800-69-9 |
---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
2-[3-[4-(oxolan-2-yl)butan-2-yloxy]butyl]oxolane |
InChI |
InChI=1S/C16H30O3/c1-13(7-9-15-5-3-11-17-15)19-14(2)8-10-16-6-4-12-18-16/h13-16H,3-12H2,1-2H3 |
InChI Key |
PUZZHZVFUKNFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCCO1)OC(C)CCC2CCCO2 |
Origin of Product |
United States |
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